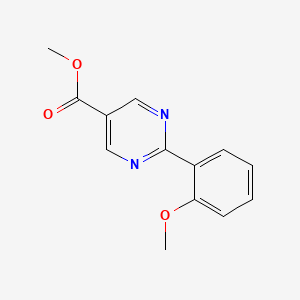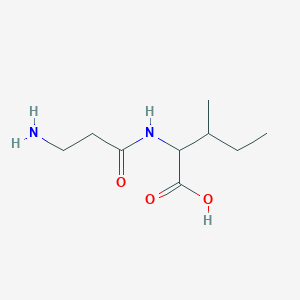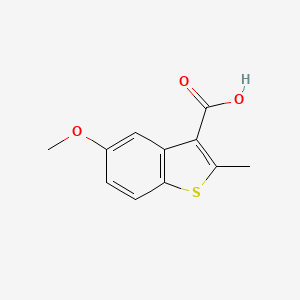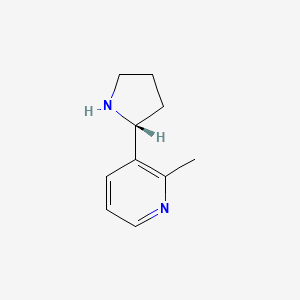
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate: is a coordination compound that features cobalt in the +3 oxidation state The compound is characterized by the presence of a pentamethylcyclopentadienyl ligand and a hexafluorophosphate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Pentamethylcyclopentadiene Synthesis:
Starting Material: Cyclopentadiene
Reagents: Methylating agents such as methyl bromide
-
Cobalt Complex Formation:
Starting Material: Cobalt(III) salts
Reagents: 1,2,3,4,5-pentamethylcyclopentadiene and hexafluorophosphate salts
Industrial Production Methods:
- The industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is further oxidized.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) complexes .
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization .
Biology:
- It is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) .
Medicine:
- Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA .
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the cobalt center, allowing it to participate in catalytic cycles .
Molecular Targets and Pathways:
- In biological systems, the compound can target DNA and proteins, leading to potential therapeutic effects. In catalytic applications, it interacts with organic substrates to facilitate chemical transformations .
Comparación Con Compuestos Similares
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;tetrafluoroborate
Uniqueness:
- The hexafluorophosphate counterion in the compound provides unique solubility and stability properties compared to other similar compounds. This makes it particularly useful in specific catalytic and industrial applications .
Propiedades
Fórmula molecular |
C20H30CoF6P |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-7-6-10(4,5)9(3)8(7)2;;1-7(2,3,4,5)6/h2*1-5H3;;/q2*-1;+3;-1 |
Clave InChI |
SLXXKVLEOHCXPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)

![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)

![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)


